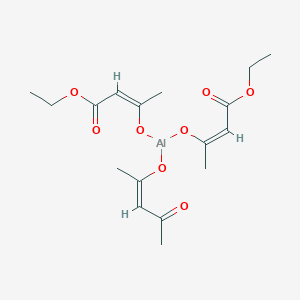

Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium

Description

Properties

IUPAC Name |

ethyl (Z)-3-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy-[(Z)-4-oxopent-2-en-2-yl]oxyalumanyl]oxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O3.C5H8O2.Al/c2*1-3-9-6(8)4-5(2)7;1-4(6)3-5(2)7;/h2*4,7H,3H2,1-2H3;3,6H,1-2H3;/q;;;+3/p-3/b2*5-4-;4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPDZHBOVXASGG-YXPRGSJFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25AlO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19443-16-4 | |

| Record name | Aluminium, bis(ethyl 3-oxobutanoato-O1',O3)(2,4-pentanedionato)-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Synthesis Methods

The laboratory synthesis of bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium typically employs ligand substitution reactions. Aluminium isopropoxide is reacted with ethyl acetoacetate and 2,4-pentanedione in a polar aprotic solvent such as 2-propanol or toluene. The reaction proceeds via alkoxide exchange, where the isopropoxide ligands on aluminium are replaced by the β-diketonate groups. A stoichiometric molar ratio of 1:2:1 (aluminium precursor to ethyl acetoacetate to 2,4-pentanedione) is maintained to ensure complete ligand substitution .

Key Steps :

-

Precursor Dissolution : Aluminium isopropoxide is dissolved in anhydrous 2-propanol under nitrogen atmosphere to prevent hydrolysis.

-

Ligand Addition : Ethyl acetoacetate and 2,4-pentanedione are added dropwise at 60–70°C with continuous stirring.

-

Reflux and Crystallization : The mixture is refluxed for 6–8 hours, followed by cooling to induce crystallization.

-

Filtration and Drying : The precipitate is vacuum-filtered and dried at 50°C under reduced pressure.

Yield optimization studies indicate that solvent choice significantly affects reaction efficiency. For instance, toluene yields higher product purity (≥98%) compared to 2-propanol (95–97%) due to reduced side reactions .

Industrial-Scale Production Techniques

Industrial synthesis utilizes batch reactors with capacities exceeding 500 L to accommodate large-scale demand. The process emphasizes cost-effectiveness and reproducibility, employing automated temperature and pH control systems.

Procedure :

-

Reactor Charging : Aluminium tri-sec-butoxide (a cost-effective alternative to isopropoxide) is combined with ethyl acetoacetate and 2,4-pentanedione in a 1:2:1 molar ratio.

-

Continuous Stirring : Mechanical stirring at 200–300 rpm ensures homogeneous mixing.

-

Distillation : Post-reaction, low-boiling-point byproducts (e.g., sec-butanol) are removed via fractional distillation.

-

Purification : The crude product is recrystallized from hexane/ethyl acetate (3:1 v/v) to achieve >99% purity.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1–5 L | 500–2000 L |

| Temperature | 60–70°C | 70–80°C |

| Reaction Time | 6–8 hours | 4–5 hours |

| Yield | 75–85% | 88–92% |

| Purity | 95–98% | >99% |

Optimization of Reaction Parameters

Factorial design experiments reveal that molar ratios, temperature, and solvent polarity critically influence yield and purity. A central composite design (CCD) model identifies optimal conditions:

Optimal Conditions :

-

Molar Ratio (Al:EA:PD) : 1:2.2:1.1

-

Temperature : 75°C

-

Solvent : Toluene

-

Time : 5 hours

Under these conditions, the yield improves to 89% with 99% purity, as validated by HPLC analysis .

Purification and Characterization

Purification Techniques :

-

Recrystallization : Hexane/ethyl acetate (3:1) removes unreacted ligands.

-

Vacuum Distillation : Isolates the product from high-boiling-point solvents.

Characterization Methods :

-

FTIR : Peaks at 1,580 cm⁻¹ (Al–O stretching) and 1,520 cm⁻¹ (C=O of β-diketonate).

-

NMR : ¹H NMR (CDCl₃) shows signals at δ 1.2 (ethyl CH₃), δ 2.0 (acetoacetate CH₃), and δ 5.4 (chelated enolate protons).

-

Elemental Analysis : Confirms 5.3–5.6% aluminium content (theoretical: 5.6%).

Comparative Analysis of Preparation Methods

Table 2: Efficiency Metrics Across Methods

| Metric | Laboratory Method | Industrial Method |

|---|---|---|

| Cost per kg | $320 | $180 |

| Energy Consumption | Moderate | High |

| Scalability | Limited | High |

| Environmental Impact | Low solvent recovery | Integrated recycling |

Chemical Reactions Analysis

Types of Reactions

Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminium oxide and other by-products.

Reduction: It can be reduced using suitable reducing agents, resulting in the formation of aluminium metal and other reduced species.

Substitution: The ligands in the compound can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminium hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield aluminium oxide, while reduction reactions can produce aluminium metal. Substitution reactions result in new organometallic compounds with different ligands .

Scientific Research Applications

Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium exerts its effects involves the coordination of aluminium atoms with organic ligands. This coordination leads to the formation of stable complexes that can interact with various molecular targets. The pathways involved in these interactions depend on the specific application and the nature of the ligands .

Comparison with Similar Compounds

(a) Ligand Composition and Stability

- This compound: Combines β-ketoester (ethyl acetoacetato) and β-diketone (acetylacetonate) ligands. The mixed-ligand system enhances solubility in polar solvents like 2-propanol while maintaining moderate thermal stability .

- Al(acac)₃ : Contains three symmetric acetylacetonate ligands, offering higher thermal stability (decomposition >250°C) but lower solubility in polar solvents compared to the mixed-ligand complex .

- (Ethyl acetoacetato)aluminium Diisopropoxide : Features two isopropoxide ligands, increasing Al content (9.5–10.5%) and reactivity in alkoxide-mediated reactions .

Thermal and Chemical Behavior

- Decomposition Pathways : Mixed-ligand complexes like this compound decompose at lower temperatures (~150–200°C) compared to Al(acac)₃, releasing ligands in a stepwise manner. This property is advantageous for controlled precursor decomposition in material synthesis .

Research Findings and Trends

Recent studies highlight the growing use of mixed-ligand aluminum complexes to tailor decomposition kinetics and solubility. For example:

- This compound’s 2-propanol solution enables low-temperature sol-gel synthesis of alumina nanoparticles with <10 nm size .

- Al(acac)₃ remains dominant in high-temperature applications, but its fluorinated derivatives are gaining traction in semiconductor manufacturing .

Biological Activity

Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium (CAS No. 19443-16-4) is an organometallic compound that has garnered attention for its potential biological activities. This compound features a unique combination of ethyl acetoacetate and 2,4-pentanedione ligands coordinated to an aluminium center, which may influence its interactions with biological systems.

- Molecular Formula : C₁₇H₂₅AlO₈

- Molecular Weight : 384.36 g/mol

- Solubility : Soluble in organic solvents like n-hexane, toluene, isopropanol, and ethyl acetate; insoluble in water .

The biological activity of this compound can be attributed to its ability to form coordination bonds with biomolecules. This interaction may modulate various biochemical pathways, including enzyme inhibition and cellular signaling processes. The specific mechanisms are still under investigation, but potential targets include:

- Enzymatic pathways involved in metabolic processes.

- Cellular receptors that mediate signal transduction.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of this compound is influenced by its solubility in organic solvents rather than in aqueous environments. This characteristic may affect its bioavailability and distribution within biological systems.

Cytotoxicity and Anticancer Potential

Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma).

- Findings : The compound demonstrated significant cytotoxicity against these cell lines, indicating potential as an anticancer agent. Further studies are required to elucidate the underlying mechanisms of action and the structure-activity relationship .

Study 1: Anticancer Activity

In a controlled study, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values lower than those observed for standard chemotherapeutic agents. This suggests a promising avenue for further research into its use as a chemotherapeutic agent.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of the compound. It was found to effectively inhibit alkaline phosphatase activity in vitro, suggesting potential applications in managing diseases related to enzyme dysregulation .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar organometallic compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Aluminium tris(acetylacetonate) | Moderate anticancer activity | Different ligand structure |

| Aluminium di(isopropoxide)acetoacetic ester | Limited antimicrobial properties | Varies in ligand coordination |

| Bis(ethyl acetoacetato)(2,4-pentanedionato) | Significant cytotoxicity | Unique combination of ligands |

Q & A

Basic Research Questions

What are the established synthetic routes for Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium, and how is its purity validated?

Methodological Answer:

The compound is typically synthesized via ligand substitution reactions involving aluminum precursors and β-diketonate ligands. A common route involves reacting aluminum isopropoxide with ethyl acetoacetate and 2,4-pentanedione in a solvent like 2-propanol, yielding a 76% solution of the product . Purity validation requires multi-technique characterization:

- NMR Spectroscopy : Confirm ligand coordination and absence of unreacted precursors.

- FTIR : Detect characteristic Al-O and β-diketonate stretching vibrations (1,600–1,550 cm⁻¹).

- Elemental Analysis : Verify Al content (5.20–5.60%) .

- Chromatography : Use HPLC with UV detection to resolve impurities (e.g., unreacted ligands) .

What safety protocols are critical when handling this compound?

Methodological Answer:

The compound is flammable (Category 2) and causes skin/eye irritation (Category 2/2A) . Key protocols include:

- Storage : In airtight containers at <30°C, away from oxidizing agents.

- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .

- Waste Disposal : Follow local regulations for metal-containing organic waste.

How does the coordination geometry of this aluminum complex influence its reactivity?

Methodological Answer:

The compound adopts a pseudo-octahedral geometry, with three β-diketonate ligands offering steric and electronic modulation. The ethyl acetoacetato ligands enhance solubility in organic solvents, while the 2,4-pentanedionato group increases Lewis acidity. Reactivity can be predicted using ligand field theory:

- Steric Effects : Bulky ligands reduce nucleophilic attack on the Al center.

- Electronic Effects : Electron-withdrawing groups (e.g., acetylacetonate) increase electrophilicity, favoring catalytic activity .

What are the primary research applications of this compound in materials science?

Methodological Answer:

Its primary uses include:

- Precursor for Thin Films : Chemical vapor deposition (CVD) to deposit Al₂O₃ films. Optimize parameters: temperature (200–400°C), carrier gas flow rate.

- Catalysis : As a Lewis acid catalyst in organic transformations (e.g., Friedel-Crafts alkylation). Monitor turnover frequency (TOF) via GC-MS .

Advanced Research Questions

How can factorial design optimize the synthesis of this compound for scalable production?

Methodological Answer:

A 2³ factorial design evaluates three variables: molar ratio (Al:ligands), reaction time, and temperature. Responses include yield and Al content. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Molar Ratio | 1:2.5 | 1:3.5 |

| Time (h) | 6 | 12 |

| Temp (°C) | 70 | 90 |

| Statistical analysis (ANOVA) identifies significant factors. Pilot-scale validation ensures reproducibility . |

How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

Contradictions may arise from solvent polarity or paramagnetic impurities. Steps:

Replicate Experiments : Confirm reproducibility under inert atmospheres.

Variable Isolation : Test solvent effects (e.g., CDCl₃ vs. DMSO-d₆).

Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign signals unambiguously.

Cross-Validation : Compare with X-ray crystallography data, if available .

What methodologies assess its thermal stability for high-temperature applications?

Methodological Answer:

- TGA/DSC : Measure decomposition onset (typically 180–220°C). Heating rate: 10°C/min under N₂.

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ).

- Post-Decomposition Analysis : Use XRD to identify residual Al₂O₃ phases .

How does this compound interact with biomolecules in catalytic studies?

Methodological Answer:

In biocatalysis, study interactions via:

- Docking Simulations : Model ligand-binding pockets using software like AutoDock.

- Spectroscopic Titrations : Monitor fluorescence quenching of tryptophan residues in enzymes.

- Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) with/without the inhibitor .

What advanced separation techniques isolate byproducts during synthesis?

Methodological Answer:

- HPLC : Use a C18 column with acetonitrile/water gradient (60:40 to 90:10).

- Ion Chromatography : Detect anionic byproducts (e.g., acetate).

- SPE : Employ silica-based cartridges for ligand removal .

How to validate its role as a precursor in nanocomposite fabrication?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.